2,3,3,3-tetrafluoro-2-methoxy-N-[3-nitro-5-(phenylsulfanyl)phenyl]propanamide
Overview
Description
2,3,3,3-tetrafluoro-2-methoxy-N-[3-nitro-5-(phenylsulfanyl)phenyl]propanamide is a complex organic compound that belongs to the class of amides It is characterized by the presence of multiple functional groups, including a tetrafluoromethoxy group, a nitrophenyl group, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-2-methoxy-N-[3-nitro-5-(phenylsulfanyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrafluoromethoxy Group:
Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an aromatic halide.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or an ester under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-tetrafluoro-2-methoxy-N-[3-nitro-5-(phenylsulfanyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The phenylthio group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of the phenylthio group with other nucleophiles.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
2,3,3,3-tetrafluoro-2-methoxy-N-[3-nitro-5-(phenylsulfanyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials, particularly those requiring fluorinated components.
Mechanism of Action
The mechanism of action of 2,3,3,3-tetrafluoro-2-methoxy-N-[3-nitro-5-(phenylsulfanyl)phenyl]propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atoms can enhance the compound’s binding affinity and stability, while the nitro and phenylthio groups can contribute to its reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-tetrafluoro-2-methoxypropionamide: Similar in structure but lacks the nitro and phenylthio groups.
2,3,5,6-tetrafluoro-4-methoxybenzamide: Contains a methoxy group and multiple fluorine atoms but differs in the position and presence of other functional groups.
Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate: Similar fluorinated structure but differs in the ester functional group.
Uniqueness
2,3,3,3-tetrafluoro-2-methoxy-N-[3-nitro-5-(phenylsulfanyl)phenyl]propanamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the tetrafluoromethoxy group enhances its stability and lipophilicity, while the nitro and phenylthio groups contribute to its reactivity and specificity in various chemical and biological contexts.
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-methoxy-N-(3-nitro-5-phenylsulfanylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N2O4S/c1-26-15(17,16(18,19)20)14(23)21-10-7-11(22(24)25)9-13(8-10)27-12-5-3-2-4-6-12/h2-9H,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSQPMWHWHUZIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=CC(=CC(=C1)SC2=CC=CC=C2)[N+](=O)[O-])(C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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